N-(3-chlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide
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Description
N-(3-chlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a useful research compound. Its molecular formula is C18H14ClN5O3 and its molecular weight is 383.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Cholinesterase Inhibition and Molecular Docking Studies : New N-aryl derivatives of triazole compounds were synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds demonstrated moderate to potent activities, with molecular docking studies rationalizing their binding interactions (Riaz et al., 2020).
Antimicrobial Activity : A study on novel thiazolidinone and acetidinone derivatives, including their synthesis and evaluation against various microorganisms, revealed potential antimicrobial properties. The structural elucidation of these compounds was based on spectral and elemental analysis data (Mistry et al., 2009).
Anticancer Activity : Research on 2-(4-aminophenyl)benzothiazole derivatives, bearing different heterocyclic rings, showed considerable antitumor activity against a range of human tumor cell lines. This study highlights the importance of the benzothiazole pharmacophoric group in developing potential anticancer agents (Yurttaş et al., 2015).
Anticonvulsant Activity : Synthesis of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and their evaluation in animal models of epilepsy demonstrated potential anticonvulsant activities. This research suggests the viability of chain amide bound compounds as analogs to previously active pyrrolidine-2,5-diones (Kamiński et al., 2015).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4,6-dioxo-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O3/c19-11-5-4-6-12(9-11)20-14(25)10-23-16-15(21-22-23)17(26)24(18(16)27)13-7-2-1-3-8-13/h1-9,15-16H,10H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHFLPUWDHLQKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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